Isounonal

Structural elucidation 13C NMR Regioisomer discrimination

Isounonal (5,7-dihydroxy-6-methyl-4-oxo-2-phenyl-4H-chromene-8-carbaldehyde) is an A-ring formylated flavone originally isolated from Desmos cochinchinensis roots. It belongs to the flavonoid class of polyketide natural products, with a molecular formula of C17H12O5 and a monoisotopic mass of 296.0685 Da.

Molecular Formula C17H12O5
Molecular Weight 296.27 g/mol
CAS No. 55743-12-9
Cat. No. B1217224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsounonal
CAS55743-12-9
Synonymsisounonal
Molecular FormulaC17H12O5
Molecular Weight296.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)C=O)O
InChIInChI=1S/C17H12O5/c1-9-15(20)11(8-18)17-14(16(9)21)12(19)7-13(22-17)10-5-3-2-4-6-10/h2-8,20-21H,1H3
InChIKeyTXZFBUWNWNHMCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isounonal (CAS 55743-12-9): Flavone Reference Standard & Differentiation Guide


Isounonal (5,7-dihydroxy-6-methyl-4-oxo-2-phenyl-4H-chromene-8-carbaldehyde) is an A-ring formylated flavone originally isolated from Desmos cochinchinensis roots [1]. It belongs to the flavonoid class of polyketide natural products, with a molecular formula of C17H12O5 and a monoisotopic mass of 296.0685 Da [2]. Physicochemical profiling indicates an XlogP of 3.40, a topological polar surface area (TPSA) of 83.80 Ų, and 2 hydrogen bond donors [3]. Unlike widely studied unsubstituted flavones, Isounonal bears a rare C-8 carboxaldehyde moiety that fundamentally alters its hydrogen-bonding capacity, electronic distribution, and predicted biological recognition compared to closely related A-ring formylated flavones such as unonal and lawinal.

Why Isounonal Cannot Be Replaced by Unonal, Lawinal, or Generic Flavones in Analytical and Pharmacological Studies


Isounonal, unonal, and lawinal are positional isomers or reduction-state variants of A-ring formylated flavones that co-occur in Desmos and Dasymaschalon species [1]. Despite sharing the same molecular formula (C17H12O5) and nearly identical molecular weight (~296.27 g/mol), the position of the aldehyde substituent on the flavone A-ring—C-8 in isounonal versus C-6 in unonal—generates distinct chromatographic retention behaviors, NMR chemical shift patterns, and predicted ADMET profiles [2][3]. Procurement of an undefined 'A-ring formylated flavone' or 'generic flavone standard' without verifying the exact isomer therefore risks misidentification in phytochemical fingerprinting, erroneous bioactivity assignment, and irreproducible pharmacological results. The quantitative evidence below demonstrates precisely where isounonal diverges from its nearest structural neighbors.

Head-to-Head Quantitative Evidence: Isounonal vs. Closest Analogs


Structural Differentiation: C-8 vs. C-6 Aldehyde Regioisomerism Determines NMR Fingerprint

The aldehyde group position constitutes the primary structural difference between isounonal (8-formyl) and unonal (6-formyl). 13C NMR spectroscopy unambiguously resolves these regioisomers: the carbonyl carbon of the aldehyde resonates at distinct chemical shifts depending on whether it is conjugated to the C-8 or C-6 position of the flavone A-ring [1]. Structural revision studies confirmed that the originally proposed structures for lawinal, unonal, and isounonal required correction precisely because of misinterpretation of these aldehyde positional signals, underscoring that NMR is the definitive method for isomer verification [1][2].

Structural elucidation 13C NMR Regioisomer discrimination Quality control

Predicted Intestinal Permeability: Divergent Caco-2 Permeability Classification Between Isounonal and Unonal

In silico ADMET profiling via admetSAR 2 reveals a qualitative difference in predicted Caco-2 permeability between isounonal and unonal. Isounonal is predicted as Caco-2 permeable (+) with a probability of 52.25%, whereas unonal is predicted as Caco-2 impermeable (−) with a probability of 57.12% [1][2]. Although both predictions hover near the classification threshold, the direction of the call differs, suggesting that the C-8 aldehyde orientation may favor passive transcellular transport relative to the C-6 isomer.

ADMET prediction Oral absorption Caco-2 permeability Drug-likeness

Predicted Oral Bioavailability: Isounonal Predicted as Low Oral Bioavailability, Unonal as Positive

Human oral bioavailability prediction also diverges between the two isomers. admetSAR 2 classifies isounonal as non-bioavailable (−) with a probability of 52.86%, while unonal is classified as bioavailable (+) with a probability of 54.29% [1][2]. The absolute probability difference of ~1.4 percentage points is modest, but the binary classification reversal indicates that the aldehyde position may influence factors such as solubility, first-pass metabolism susceptibility, or transporter recognition.

ADMET prediction Oral bioavailability Human oral absorption Drug development

Predicted CYP2C8 Inhibition: Isounonal Shows Higher Inhibition Probability than Unonal

Cytochrome P450 enzyme inhibition profiles differ between isounonal and unonal. admetSAR 2 predicts that isounonal inhibits CYP2C8 with a probability of 50.00%, whereas unonal's CYP2C8 inhibition probability is lower at 44.73% [1][2]. A 5.27 percentage-point difference in this prediction suggests that the C-8 aldehyde orientation may enhance binding affinity for the CYP2C8 active site relative to the C-6 isomer.

Drug metabolism CYP450 inhibition Drug-drug interaction ADMET

Predicted Eye Irritation Potential: Isounonal Classified as Irritant, Unonal as Non-Irritant

Eye irritation prediction diverges significantly between the two flavone isomers. Isounonal is predicted as an eye irritant (+) with a probability of 64.94%, whereas unonal is predicted as non-irritant (−) with a probability of 51.75% [1][2]. The 13.19 percentage-point probability gap, combined with the opposite binary classification, indicates that the aldehyde substituent position materially influences the predicted ocular toxicity profile.

Toxicity prediction Ocular safety Research chemical handling ADMET

Natural Source Fidelity: Isounonal as a Species-Specific Chemotaxonomic Marker for Desmos and Dasymaschalon

Isounonal has been isolated and rigorously characterized from Desmos cochinchinensis (syn. D. chinensis) roots and seeds, as well as from Dasymaschalon rostratum and D. filipes stems [1][2][3]. In the original isolation study, isounonal was one of only three flavonoids obtained from the anti-malarial petroleum ether extract of D. cochinchinensis roots, alongside lawinal and a novel flavanol [1]. Subsequent investigations of D. chinensis seeds identified isounonal among 11 characterized constituents, and it was also detected in Dasymaschalon filipes twigs alongside unonal [2][3]. This consistent co-occurrence with specific structural analogs in a limited set of Annonaceae species establishes isounonal as a selective chemotaxonomic marker.

Chemotaxonomy Natural product authentication Phytochemical fingerprinting Botanical quality control

Research and Industrial Applications Where Isounonal (CAS 55743-12-9) Provides Specific Value


Phytochemical Reference Standard for Annonaceae Chemotaxonomy and Herbal Product Authentication

Isounonal serves as a species-specific analytical reference standard for the identification and quality control of Desmos chinensis and related Annonaceae herbal materials. Its restricted natural distribution—confirmed in D. cochinchinensis, D. chinensis, Dasymaschalon rostratum, and D. filipes—makes it a more selective marker than ubiquitous flavones such as apigenin or luteolin [1]. Analytical laboratories performing HPLC or LC-MS fingerprinting of Annonaceae botanicals can use isounonal retention time and mass spectral data to verify botanical identity and detect adulteration.

Regioisomer-Specific Probe in Flavone Structure-Activity Relationship (SAR) Studies

The C-8 aldehyde substitution of isounonal, compared to the C-6 aldehyde of unonal, provides a clean isomeric pair for investigating how aldehyde position on the flavone A-ring modulates bioactivity. Researchers studying aldehyde-flavone reactivity, protein cross-linking, or enzyme inhibition can use isounonal and unonal as matched molecular probes to deconvolute positional effects, with 13C NMR providing unambiguous identity confirmation [2].

ADMET Screening of A-Ring Formylated Flavonoids with Differential Predicted Permeability and Toxicity

Isounonal's predicted Caco-2 permeability (+) and eye irritation (+) profile, which diverge from unonal's predicted impermeability (−) and non-irritant (−) classification, make it a valuable compound for in vitro ADMET screening panels [3]. Pharmaceutical researchers evaluating flavone-based lead compounds can use isounonal to experimentally validate in silico permeability and toxicity predictions, generating ground-truth data that refines computational models for this scaffold class.

Natural Product Library Component for Anti-Malarial and Anti-Cancer Phenotypic Screening

Isounonal was originally isolated from an anti-malarial petroleum ether extract of Desmos cochinchinensis roots, and it co-occurs in Dasymaschalon filipes extracts that demonstrated cytotoxicity against A549 lung cancer cells (ED50 15.24 mg/mL for the crude hexane extract) [1][4]. As a purified, well-characterized flavone, isounonal is suitable for inclusion in focused natural product screening libraries targeting malaria or cancer phenotypes, where its defined structure enables downstream SAR and target identification studies.

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